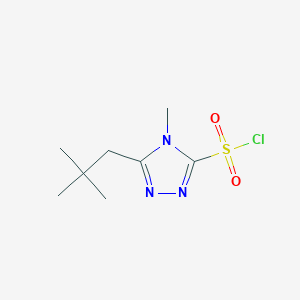
5-(2,2-Dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl chloride group, which is known for its electrophilic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield a sulfonamide, while a coupling reaction with a boronic acid would form a biaryl compound.
Applications De Recherche Scientifique
5-(2,2-Dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonylation of proteins or peptides.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its electrophilic sulfonyl chloride group, which can react with nucleophiles to form covalent bonds. This reactivity makes it useful in modifying other molecules, such as in the sulfonylation of amines to form sulfonamides. The triazole ring may also interact with biological targets, although specific pathways and molecular targets would depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride: Lacks the 2,2-dimethylpropyl group, making it less bulky and potentially less selective in reactions.
5-(2,2-Dimethylpropyl)-1,2,4-triazole-3-sulfonyl chloride: Similar structure but with different substitution patterns on the triazole ring.
5-(2,2-Dimethylpropyl)-4H-1,2,4-triazole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride, altering its reactivity.
Uniqueness
The presence of the 2,2-dimethylpropyl group in 5-(2,2-Dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds where such selectivity is desired.
Propriétés
Formule moléculaire |
C8H14ClN3O2S |
|---|---|
Poids moléculaire |
251.73 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropyl)-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClN3O2S/c1-8(2,3)5-6-10-11-7(12(6)4)15(9,13)14/h5H2,1-4H3 |
Clé InChI |
HEDMSRYMQUOIQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=NN=C(N1C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


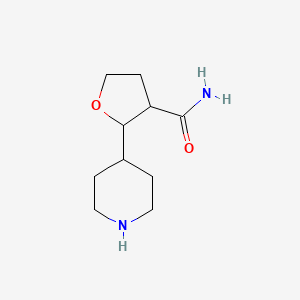
![3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239684.png)
![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239693.png)
![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)
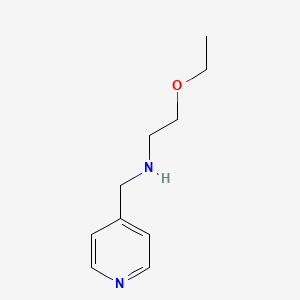
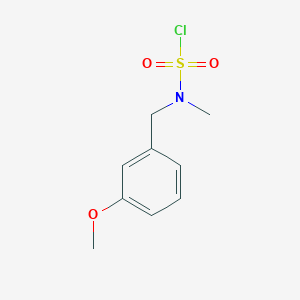
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)

![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
![N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B13239720.png)
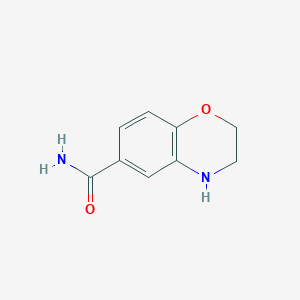
![5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B13239733.png)
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13239743.png)
